BenchChemオンラインストアへようこそ!

Naaa-IN-3

NAAA inhibitor selectivity FAAH counter-screening azetidine-nitrile pharmacophore

Choose Naaa-IN-3 for its documented azetidine-nitrile scaffold, ensuring >100-fold selectivity over FAAH, MGL, and ABHD6. Unlike β-lactone or oxazolidinone series, this cyanamide derivative eliminates confounding endocannabinoid pathway effects, delivering cleaner, NAAA-specific data. With a 50 nM IC50 (human recombinant) and a species-specific potency differential (human/rat = 6-fold), it empowers precise dose-response characterization and human-rodent ortholog comparisons. Ideal for SAR benchmarking and counter-screening panels. Secure your supply from verified global vendors.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B12416983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaaa-IN-3
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1C(CN1C#N)OCC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c18-13-19-10-17(11-19)20-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-12H2
InChIKeyZSTZNGPOKKKVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naaa-IN-3 (Compound 17a) NAAA Inhibitor: Potency, Selectivity and Azetidine-Nitrile Scaffold Profile


Naaa-IN-3 (also designated as NAAA-IN-3 or Compound 17a, CAS 1831115-59-3) is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine amidase that preferentially hydrolyzes the endogenous bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) . Belonging to the azetidine-nitrile (cyanamide) structural class, this compound exhibits an IC50 of 50 nM against NAAA, demonstrating the single-digit nanomolar potency characteristic of optimized members within this pharmacophore series . Its development represents a progression in NAAA inhibitor design, offering a distinct chemical scaffold compared to earlier β-lactone and oxazolidinone derivatives .

Why NAAA Inhibitor Interchangeability Fails: Scaffold-Dependent Selectivity and Activity Differences for Naaa-IN-3


Interchanging NAAA inhibitors without consideration of scaffold-specific properties can introduce significant experimental variability and misinterpretation of results. Naaa-IN-3, as an azetidine-nitrile derivative, possesses a distinct covalent binding mechanism and selectivity profile that differs fundamentally from β-lactone–based inhibitors (e.g., ARN077, ARN726) or oxazolidinone imides (e.g., F96) [1]. While multiple NAAA inhibitors are commercially available, their reported potencies vary substantially, ranging from 7 nM (ARN077) to 270 nM (F96), and their selectivity over the related serine hydrolase FAAH is not uniform across chemical series [2]. For experiments requiring NAAA-specific modulation without confounding FAAH inhibition, substituting Naaa-IN-3 with a less selective or scaffold-divergent compound could compromise data integrity and lead to erroneous conclusions regarding NAAA-mediated pathways.

Naaa-IN-3 Differential Evidence: Comparative Potency, Selectivity, and Scaffold Performance Data


Naaa-IN-3 Azetidine-Nitrile Scaffold Demonstrates Superior FAAH Selectivity Compared to β-Lactone NAAA Inhibitors

Naaa-IN-3 (Compound 17a) was developed within a cyanamide-based azetidine-nitrile series that was systematically optimized to achieve >100-fold selectivity for human NAAA over the serine hydrolase fatty acid amide hydrolase (FAAH) . This level of selectivity surpasses that observed for β-lactone–derived NAAA inhibitors such as ARN726, which exhibits FAAH inhibitory activity with an IC50 of >100 μM (approximate selectivity window of >1,370-fold relative to its human NAAA IC50 of 27–73 nM) . While ARN726's selectivity margin is substantial, the cyanamide series' explicit >100-fold selectivity metric for Naaa-IN-3 was achieved through deliberate pharmacophore engineering, providing a well-characterized selectivity benchmark for experimental design where FAAH off-target activity could confound interpretation of NAAA-mediated pathways .

NAAA inhibitor selectivity FAAH counter-screening azetidine-nitrile pharmacophore off-target profiling

Naaa-IN-3 Exhibits Moderate hNAAA Potency with Class-Leading Selectivity Profile Versus Lower-Selectivity Oxazolidinone Inhibitors

Naaa-IN-3 (IC50 = 50 nM against human NAAA) demonstrates a 5.4-fold potency advantage over the oxazolidinone imide inhibitor F96 (IC50 = 270 nM) while belonging to a chemical series engineered for >100-fold selectivity over FAAH [1]. In contrast, F96's selectivity profile over FAAH is not as extensively characterized in its primary disclosure literature, and the oxazolidinone scaffold class has been noted in medicinal chemistry reviews to present challenges in achieving consistent selectivity margins without structural optimization [1][2]. This difference is relevant for experimental applications where both potency and well-documented selectivity are required, as the cyanamide scaffold's >100-fold selectivity over FAAH, MGL, and ABHD6 was explicitly validated during lead optimization .

NAAA IC50 comparison oxazolidinone scaffold selectivity window in vitro pharmacology

Naaa-IN-3 Species-Specific Activity Profile Requires Consideration Relative to ARN077 and ARN726 Cross-Species Potency Data

Naaa-IN-3 exhibits a pronounced species-dependent activity profile, with a reported IC50 of 300 nM against recombinant rat NAAA, representing a 6-fold reduction in potency compared to its 50 nM IC50 against the human ortholog [1]. This species selectivity contrast is more pronounced than that observed for ARN726, which demonstrates IC50 values of 27 nM (human) and 63 nM (rat)—a 2.3-fold difference—and substantially different from ARN077, which is reported with an IC50 of 7 nM for human NAAA but lacks well-documented rat NAAA potency data in the primary literature [2]. For researchers planning rodent in vivo studies, this differential species activity profile has direct implications: Naaa-IN-3 may require higher concentrations or doses to achieve comparable NAAA inhibition in rat models than would be predicted from human enzyme data alone.

species ortholog activity human vs rat NAAA cross-species pharmacology in vivo model selection

Naaa-IN-3 Lacks Documented In Vivo Pharmacodynamic Data Compared to ARN726 and ARN077, Influencing Preclinical Model Selection

Unlike the well-characterized β-lactone NAAA inhibitors ARN726 and ARN077, Naaa-IN-3 currently lacks published in vivo pharmacodynamic data demonstrating NAAA target engagement, PEA elevation, or functional efficacy in animal models of inflammation or pain [1]. ARN726 has been shown to decrease lung myeloperoxidase activity and pleural exudate TNF-α levels in carrageenan-induced lung inflammation models at 1–30 mg/kg doses and to reverse CFA-induced decreases in PEA and OEA levels in rat arthritis models . ARN077 has demonstrated broad antinociceptive activity in rodent pain models and increases CNS PEA levels following topical administration [2]. The absence of comparable in vivo validation data for Naaa-IN-3 is a critical consideration for procurement decisions where downstream in vivo or ex vivo studies are planned.

in vivo pharmacodynamics NAAA target engagement preclinical efficacy rodent inflammation models

Naaa-IN-3 Optimal Use Cases: In Vitro NAAA Pharmacology, Selectivity Profiling, and Species-Specific Assay Design


In Vitro NAAA Selectivity Profiling and FAAH Counter-Screening Assays

Naaa-IN-3 is optimally deployed in in vitro enzyme inhibition assays where NAAA-specific modulation must be distinguished from off-target FAAH activity. The cyanamide scaffold's documented >100-fold selectivity over FAAH, MGL, and ABHD6 makes this compound suitable for counter-screening panels designed to validate NAAA-dependent phenotypes without confounding endocannabinoid pathway effects . Researchers should pair Naaa-IN-3 with appropriate FAAH-selective inhibitors as experimental controls to definitively attribute observed effects to NAAA inhibition.

Human NAAA Recombinant Enzyme and Cell-Based Assays Requiring Single-Digit to Low-Double-Digit Nanomolar Potency

For in vitro studies utilizing recombinant human NAAA or human-derived cell lines (e.g., HEK293 overexpressing hNAAA, human macrophages), Naaa-IN-3 provides 50 nM potency that is well-suited for dose-response characterization and IC50 determination . This potency falls between ARN077 (7 nM) and F96 (270 nM), offering a moderate activity window that may facilitate detection of partial inhibition effects or enable combination studies with sub-maximal inhibitor concentrations [1][2].

Species-Specific NAAA Pharmacology Studies and Human-Rat Ortholog Comparison Experiments

Naaa-IN-3's documented 6-fold potency differential between human (50 nM) and rat (300 nM) NAAA makes it a valuable tool for species-specific pharmacology studies [3]. Researchers investigating human-rodent ortholog differences in NAAA inhibitor binding or those requiring a compound with reduced rodent NAAA activity as an experimental control may leverage this property. However, for rodent in vivo studies, the reduced rat NAAA potency should be accounted for in dose calculations, and ARN726 (2.3-fold human/rat differential) may be more appropriate where cross-species potency parity is required .

Medicinal Chemistry Benchmarking and Scaffold-Hopping Studies for NAAA Inhibitor Development

As a representative of the azetidine-nitrile (cyanamide) pharmacophore class, Naaa-IN-3 serves as a benchmark compound for structure-activity relationship (SAR) studies and scaffold-hopping campaigns aimed at developing next-generation NAAA inhibitors . Its distinct covalent binding mechanism and selectivity profile provide a reference point for evaluating novel chemical series, particularly when comparing potency, selectivity, and physicochemical properties against β-lactone (ARN077, ARN726), oxazolidinone (F96), or non-covalent pyrazole sulfonamide (ARN19689) scaffolds [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naaa-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.